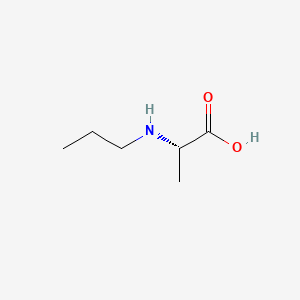

L-Alanine, N-propyl-

Overview

Description

L-Alanine, N-propyl- , also known as β-N-methylamino-L-alanine (BMAA) , is a cyanotoxin. It is produced by certain types of cyanobacteria (blue-green algae) and has garnered attention due to its potential impact on human health. BMAA can bioaccumulate in various food sources, including fish, mussels, and crabs. Its association with neurodegenerative diseases has prompted the need for accurate analytical methods to detect and quantify it .

Chemical Reactions Analysis

BMAA can undergo various chemical reactions, including derivatization for improved sensitivity during analysis. For instance, liquid chromatography mass spectrometry (LC-MS) with propyl chloroformate derivatization has been employed for BMAA detection in cyanobacteria .

Scientific Research Applications

Microbial Production of L-Alanine

- Biotechnological Advancements : Microbial fermentation presents a cost-effective way to produce L-Alanine, particularly with genetically engineered microorganisms. Escherichia coli has been modified with a thermo-regulated genetic switch to efficiently produce L-Alanine, a substrate used in food, pharmaceuticals, and veterinary applications, as well as in the production of engineered thermoplastics (Zhou et al., 2015).

Polymer Synthesis

- Novel Amino Acid-Derived Polymers : Research has explored synthesizing and polymerizing novel amino acid-derived acetylene monomers like N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide (L-1A). Such polymers show potential in various applications, including biomedicine and materials science (Gao et al., 2003).

Biochemical Analysis and Spectroscopy

- Structural and Functional Analysis : L-Alanine is studied in vibrational spectroscopy for understanding protein and DNA structure, hydration, and binding of biomolecules. This approach aids in interpreting vibrational spectra and understanding molecular structures and interactions (Jalkanen et al., 2006).

Surface Chemistry and Biomolecular Interactions

- Understanding Bioorganic-Inorganic Interfaces : Solid-state NMR methods have been used to study L-Alanine interactions with silica surfaces. This research is critical for applications in nanoelectronics, biomimetics, and medical fields like drug delivery systems (Ben Shir et al., 2010).

Clinical and Nutritional Significance

- Potential in Clinical Nutrition : L-Alanyl-L-Glutamine, synthesized using Escherichia coli, holds significant clinical and nutritional importance. The development of efficient production methods for such dipeptides could have substantial implications in healthcare and nutrition (Tabata & Hashimoto, 2007).

Enzymatic Functions and Applications

- Enzymatic Roles and Industrial Applications : Alanine dehydrogenase (AlaDH) is crucial in microbial metabolism, playing roles in energy generation and synthesis of proteins and amino acids. Its wide-ranging applications in pharmaceutical, environmental, and food industries are significant (Dave & Kadeppagari, 2019).

Antibacterial Activity

- Antibacterial Properties : L-Alanine analogs like (R)-1-Aminoethylphosphonic acid (L-Ala-P) have been studied for their antibacterial activity, particularly as inhibitors of bacterial alanine racemases (Stamper et al., 1998).

Agricultural and Environmental Applications

- Applications in Plant Physiology : Understanding alanine metabolism in plants, especially under hypoxic conditions, can inform agricultural practices and stress management in crops (Sousa & Sodek, 2003).

properties

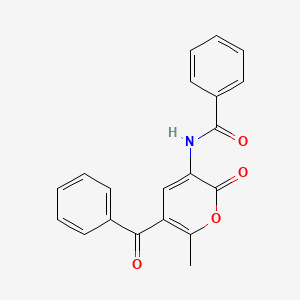

IUPAC Name |

(2S)-2-(propylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIMBUCRNZURQB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H](C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576722 | |

| Record name | N-Propyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanine, N-propyl- | |

CAS RN |

13013-28-0 | |

| Record name | N-Propyl alanine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013013280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYL ALANINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV484CWH7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B3046700.png)

![3-[3-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B3046701.png)

![Imidazo[1,2-a]pyridine-2-acetic acid hydrochloride](/img/structure/B3046706.png)